1-(2-Fluorophenyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea
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Overview
Description
1-(2-Fluorophenyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea is a synthetic organic compound that features a unique combination of functional groups, including a fluorophenyl group, a furan ring, and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea typically involves multiple steps, starting from commercially available precursors. One possible synthetic route is as follows:
Formation of the Fluorophenyl Intermediate:
Synthesis of the Furan Derivative: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Thiomorpholine Formation: Thiomorpholine can be synthesized by the reaction of diethanolamine with sulfur dichloride.
Coupling Reactions: The final step involves coupling the fluorophenyl intermediate, the furan derivative, and thiomorpholine through urea formation. This can be achieved by reacting the amine groups with isocyanates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Phenyl derivatives with various substituents replacing the fluorine atom.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The unique combination of functional groups may impart interesting electronic or photophysical properties, making it useful in the development of advanced materials.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group can enhance binding affinity, while the furan and thiomorpholine moieties may contribute to the overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)-3-(2-(furan-3-yl)-2-morpholinoethyl)urea: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
1-(2-Fluorophenyl)-3-(2-(furan-3-yl)-2-piperidinoethyl)urea: Similar structure but with a piperidine ring instead of a thiomorpholine ring.
Uniqueness
1-(2-Fluorophenyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea is unique due to the presence of the thiomorpholine ring, which can impart different chemical and biological properties compared to its analogs. The sulfur atom in the thiomorpholine ring can influence the compound’s reactivity and interactions with biological targets, potentially leading to distinct pharmacological profiles.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2S/c18-14-3-1-2-4-15(14)20-17(22)19-11-16(13-5-8-23-12-13)21-6-9-24-10-7-21/h1-5,8,12,16H,6-7,9-11H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWSLFIFFQQXKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)NC2=CC=CC=C2F)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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